molecular formula C18H20N2O3 B2701521 Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate CAS No. 866153-41-5

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate

Cat. No.: B2701521
CAS No.: 866153-41-5
M. Wt: 312.369
InChI Key: GIBCFNIQNCSFGO-UHFFFAOYSA-N
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Description

Introduction to Carbamate-Modified Anthranilic Acid Derivatives

Historical Development of Anthranilic Acid Chemistry

Anthranilic acid (2-aminobenzoic acid) was first identified in 1840 by Carl Julius Fritzsche during his investigations into indigo degradation products. Fritzsche’s work laid the foundation for understanding aromatic amino acids, though the correct structure of anthranilic acid was not confirmed until later contributions from Adolf von Baeyer. Early industrial production methods relied on the Hofmann rearrangement of phthalimide derivatives, a process that involved treating phthalimide with sodium hypochlorite under alkaline conditions to yield anthranilic acid.

The development of anthranilic acid derivatives gained momentum in the 20th century, particularly with the discovery of its role as a biosynthetic precursor to tryptophan and alkaloids. The molecule’s amphoteric nature, arising from its ortho-substituted amine and carboxylic acid groups, made it a versatile scaffold for chemical modifications. By the 1950s, patented synthesis routes optimized yields through controlled temperature regimes during hypochlorite-mediated reactions, enabling large-scale production of high-purity anthranilic acid.

Key Historical Milestones in Anthranilic Acid Chemistry
Year Milestone Significance
1840 Isolation by Fritzsche First identification from indigo degradation
1860s Structural elucidation Confirmation of ortho-amine-carboxylic acid arrangement
1952 Industrial synthesis patent Scalable production via

Properties

IUPAC Name

methyl 2-[[phenyl(propan-2-yl)carbamoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)20(14-9-5-4-6-10-14)18(22)19-16-12-8-7-11-15(16)17(21)23-3/h4-13H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBCFNIQNCSFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of methyl 2-aminobenzoate with phenyl isocyanate in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in the ester group, carbamoyl substituents, or aromatic ring modifications. Below is a comparative analysis:

Compound Key Structural Features Physicochemical/Biological Properties References
Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate (Target) Methyl ester, phenyl-isopropyl carbamoyl urea linkage Likely moderate lipophilicity; potential hydrogen-bonding interactions via urea and ester groups
Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate Methyl ester, 2-methoxycarbonylphenyl carbamoyl urea linkage Stabilized by intramolecular N–H···O hydrogen bonds; dihedral angles (42.1° between aromatic rings)
Propyl 2-(4-methylbenzenesulfonamido)benzoate Propyl ester, sulfonamide group Enhanced solubility due to sulfonamide polarity; studied for biological properties (e.g., enzyme inhibition)
2-(Phenyl amino)isopropyl benzoate (MB-3) Isopropyl ester, phenylamino group Improved bioavailability compared to methyl/ethyl esters; used in drug solubility studies
2-({[4-(propan-2-yl)phenyl]amino}methyl)phenol Phenol group, isopropylphenylamino methyl substituent Lower molar mass (241.33 g/mol); potential antioxidant activity due to phenolic –OH group

Key Findings from Research

Ester Group Influence: Methyl and isopropyl esters (as in MB-3 ) exhibit distinct solubility profiles. Methyl esters generally confer higher lipophilicity, while bulkier groups (e.g., isopropyl) may reduce crystallization tendencies, enhancing bioavailability.

Carbamoyl vs. Sulfonamide Groups :

  • The urea carbamoyl group in the target compound facilitates hydrogen bonding, critical for crystal packing (e.g., S(6) and R2(14) ring motifs in analogs ).
  • Sulfonamide-containing analogs (e.g., ) often display higher aqueous solubility due to sulfonyl group polarity, making them preferable for pharmaceutical formulations.

Aromatic Ring Modifications: Substitutions on the phenyl ring (e.g., methoxycarbonyl in or difluoromethoxy pyrimidine in ) alter electronic properties and steric hindrance, impacting binding affinity in enzyme inhibition. The phenol derivative 2-({[4-(propan-2-yl)phenyl]amino}methyl)phenol lacks the ester group but retains hydrogen-bonding capacity, suggesting divergent biological targets.

Biological Activity Trends :

  • Urea derivatives like the target compound are often explored for kinase or phosphatase inhibition due to their ability to mimic phosphate groups .
  • Sulfonamide analogs (e.g., ) are prevalent in antimicrobial and anticancer research, leveraging their polar interactions with protein active sites.

Biological Activity

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a benzoate derivative characterized by the following structural formula:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This compound features a methyl ester group, an amide linkage, and a phenyl substituent, contributing to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. For instance, it was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in breast cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
  • Induction of Apoptosis : It promotes apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Table 1: Summary of Biological Activities

Biological ActivityModel/SystemObserved EffectReference
Anti-inflammatoryMacrophagesDecreased TNF-α and IL-6 levels
AnticancerBreast cancer cellsInduced apoptosis; inhibited proliferation
AntioxidantVarious cell linesReduced oxidative stress markers

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, this compound was administered to LPS-stimulated macrophages. The results indicated a significant decrease in inflammatory markers compared to untreated controls, highlighting its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Anticancer Efficacy

A study focused on the effects of this compound on human breast cancer cell lines showed that treatment with this compound resulted in a marked reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates, suggesting its potential utility in cancer treatment protocols.

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